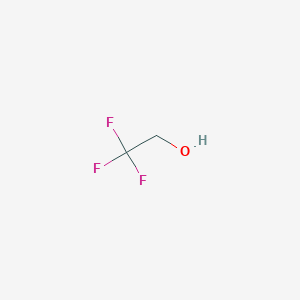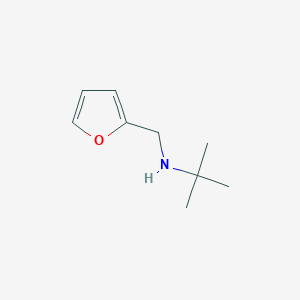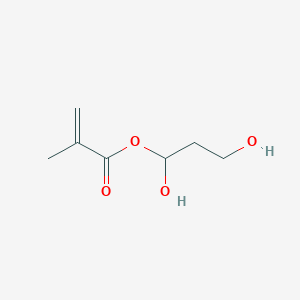
Hydroxyethyl-hydroxymethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyethyl-hydroxymethyl methacrylate (HEMA) is a water-soluble monomer that is widely used in the field of biomaterials due to its biocompatibility and hydrophilicity. HEMA is a derivative of methacrylic acid and is synthesized by the esterification of methacrylic acid with ethylene glycol and formaldehyde. The resulting monomer has a hydroxyl group and a methacrylate group, which allows it to be polymerized with other methacrylate monomers to form a cross-linked network.
Mechanism Of Action
The mechanism of action of Hydroxyethyl-hydroxymethyl methacrylate is not fully understood, but it is believed to be due to its hydrophilic nature. Hydroxyethyl-hydroxymethyl methacrylate can absorb water and other biological fluids, which allows it to interact with biological tissues and cells. This interaction can lead to the formation of a biocompatible interface between the biomaterial and the surrounding tissue.
Biochemical And Physiological Effects
Hydroxyethyl-hydroxymethyl methacrylate has been shown to have low toxicity and is generally considered safe for use in biomedical applications. However, some studies have reported that Hydroxyethyl-hydroxymethyl methacrylate can cause irritation and inflammation in some individuals. Additionally, Hydroxyethyl-hydroxymethyl methacrylate has been shown to be a weak mutagen in some in vitro studies.
Advantages And Limitations For Lab Experiments
Hydroxyethyl-hydroxymethyl methacrylate's hydrophilic nature makes it an ideal material for use in lab experiments that require the absorption of biological fluids. However, Hydroxyethyl-hydroxymethyl methacrylate's low toxicity and weak mutagenicity may limit its use in some applications.
Future Directions
There are several future directions for the use of Hydroxyethyl-hydroxymethyl methacrylate in the field of biomaterials. One potential application is in the development of tissue engineering scaffolds. Hydroxyethyl-hydroxymethyl methacrylate's ability to interact with biological tissues and cells could be used to create scaffolds that promote tissue regeneration. Additionally, Hydroxyethyl-hydroxymethyl methacrylate could be used in the development of drug delivery systems that target specific tissues or cells. Finally, further research is needed to fully understand the mechanism of action of Hydroxyethyl-hydroxymethyl methacrylate and its potential impact on human health.
Synthesis Methods
The synthesis of Hydroxyethyl-hydroxymethyl methacrylate involves the reaction of methacrylic acid with ethylene glycol and formaldehyde. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting monomer is purified by distillation or recrystallization.
Scientific Research Applications
Hydroxyethyl-hydroxymethyl methacrylate has been extensively studied for its use in the field of biomaterials. It has been used in the production of contact lenses, dental materials, and drug delivery systems. Hydroxyethyl-hydroxymethyl methacrylate's hydrophilic nature makes it an ideal material for use in these applications as it can absorb water and other biological fluids without swelling or degrading.
properties
CAS RN |
118797-69-6 |
|---|---|
Product Name |
Hydroxyethyl-hydroxymethyl methacrylate |
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1,3-dihydroxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O4/c1-5(2)7(10)11-6(9)3-4-8/h6,8-9H,1,3-4H2,2H3 |
InChI Key |
SXMPQZFGMQBFMT-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC(CCO)O |
Canonical SMILES |
CC(=C)C(=O)OC(CCO)O |
synonyms |
HEMA-MEMA hydroxyethyl-hydroxymethyl methacrylate hydroxyethylhydroxymethylmethacrylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



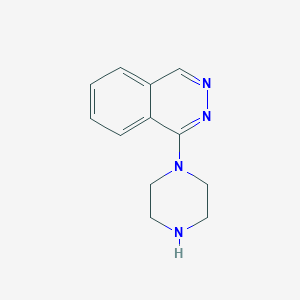
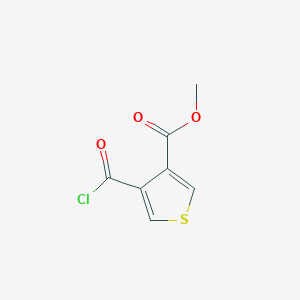
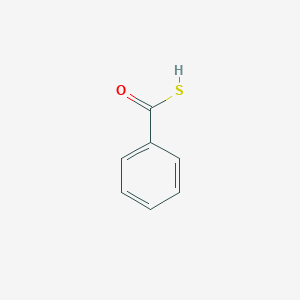
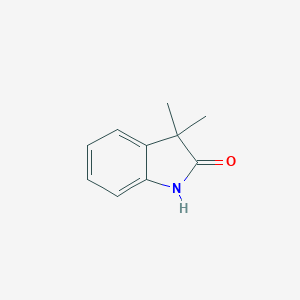
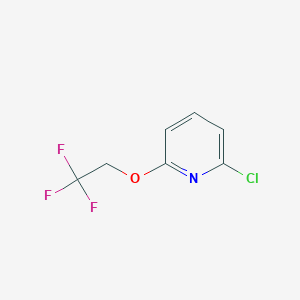
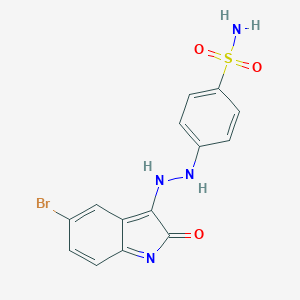
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)
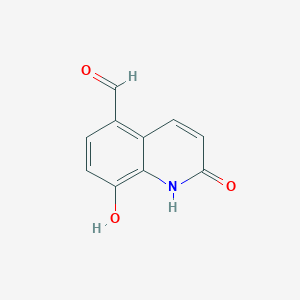
![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)
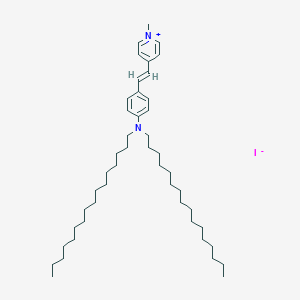
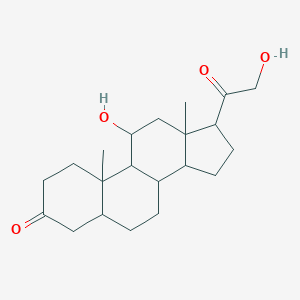
![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)
